molecular formula C11H13N3O3S B1390975 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177318-35-2

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1390975
CAS No.: 1177318-35-2
M. Wt: 267.31 g/mol
InChI Key: XIVORVIZRWAOKD-UHFFFAOYSA-N
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Description

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.3 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVORVIZRWAOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

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